Studies have demonstrated the potential of ximenynic acid against various bacterial and fungal strains. Research has shown that ximenynic acid exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli []. Additionally, it has been shown to possess antifungal activity against Candida albicans, a common fungal pathogen []. These findings suggest its potential application in developing natural antimicrobial agents.
Ximenynic acid has been shown to possess anti-inflammatory properties in various studies. Research suggests that it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation [, ]. Furthermore, studies have shown that ximenynic acid can suppress the expression of inflammatory mediators, further supporting its potential anti-inflammatory properties [].
The anti-cancer potential of ximenynic acid is currently under investigation. Studies have shown that ximenynic acid can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent []. However, further research is needed to determine its efficacy and safety in humans.
Recent studies are exploring the effects of ximenynic acid on fatty acid metabolism. Research suggests that it can regulate the expression of key enzymes involved in fatty acid synthesis, potentially influencing n-3 polyunsaturated fatty acid (PUFA) content in the liver and brain []. This warrants further investigation for its potential role in managing metabolic disorders.
Ximenic acid, also known as ximenynic acid, is a unique fatty acid predominantly found in the seed oil of the Ximenia species, particularly Ximenia americana. It is characterized by its distinctive structure, which includes a long carbon chain with a terminal carboxylic acid group and an alkyne functional group. The molecular formula of ximenic acid is C18H32O2, and it features a triple bond between the carbon atoms, contributing to its reactivity and biological activity.
The mechanism of action of ximenynic acid is being explored primarily in the context of its potential for use in skincare products. Studies suggest it may act as a moisturizer and emollient, potentially improving skin hydration and suppleness []. The exact mechanism behind these effects is still under investigation.
Additionally, ximenic acid can be transformed using peroxyformic acid into bio-resins used in composite materials and polyurethane production .
Ximenic acid can be synthesized through several methods:
Ximenic acid has diverse applications:
Research on ximenic acid's interactions focuses on its effects on various biological pathways:
Several compounds share structural similarities with ximenic acid. Here’s a comparison highlighting their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Oleic Acid | C18H34O2 | Common monounsaturated fatty acid with a cis double bond. |
Linoleic Acid | C18H32O2 | Polyunsaturated fatty acid with two double bonds. |
Alpha-Linolenic Acid | C18H30O2 | Essential omega-3 fatty acid with three double bonds. |
Palmitoleic Acid | C16H30O2 | Monounsaturated fatty acid with a shorter carbon chain. |
What sets ximenic acid apart is its alkyne functional group, which is rare among naturally occurring fatty acids. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a compound of interest for further research in both medicinal chemistry and nutritional science.
Ximenic acid is a chemical compound with the molecular formula C₂₆H₅₀O₂ and a molecular weight of 394.684 grams per mole [2] [4]. The compound's systematic International Union of Pure and Applied Chemistry name is (17Z)-hexacosenoic acid, reflecting its structural configuration [2] [4]. The Chemical Abstracts Service registry number for ximenic acid is 66274-43-9 [2] [3].
The structural architecture of ximenic acid consists of a straight-chain carboxylic acid containing twenty-six carbon atoms with a single double bond positioned between carbons 17 and 18, counting from the carboxyl group [2] [3]. The double bond exists in the Z (cis) configuration, which introduces a characteristic bend or kink in the hydrocarbon chain [2] [3]. This geometric arrangement significantly influences the compound's physical and chemical properties compared to its saturated counterpart.
The delta notation for ximenic acid is Δ17-26:1, indicating the position of the double bond and the total carbon chain length [3]. Alternative nomenclature includes cis-17-hexacosenoic acid and the abbreviated form C26:1n-9, which denotes the carbon count, number of double bonds, and omega family classification [2] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₆H₅₀O₂ | [2] [3] [4] |
Molecular Weight (g/mol) | 394.684 | [2] [4] |
IUPAC Name | (17Z)-hexacosenoic acid | [2] [4] |
CAS Number | 66274-43-9 | [2] [3] |
Chemical Structure | Long-chain carboxylic acid with one cis double bond | [2] [3] |
Carbon Chain Length | 26 carbons | [2] [3] |
Number of Double Bonds | 1 (monounsaturated) | [2] [3] |
Double Bond Position | Between carbons 17-18 | [2] [3] |
Stereochemistry | Z (cis) configuration | [2] [3] |
Delta Notation | Δ17-26:1 | [3] |
Ximenic acid exists as a solid at room temperature, exhibiting a white to colorless crystalline appearance [9] [11]. The compound demonstrates a melting point range of 45.5 to 50.9 degrees Celsius, which accounts for its solid state under ambient conditions [9] [11]. This relatively low melting point compared to saturated fatty acids of similar chain length reflects the influence of the cis double bond configuration on molecular packing efficiency.
The solubility characteristics of ximenic acid reflect its hydrophobic nature, being practically insoluble in water [34] [35]. The partition coefficient (LogP) values range from 9.23 to 12.47, indicating extremely high lipophilicity [35] [50]. The logarithmic solubility parameter (LogS) of -5.164 further confirms the compound's poor aqueous solubility [34]. These solubility properties are consistent with very long-chain fatty acids and influence the compound's biological distribution and membrane interactions.
The monoisotopic mass of ximenic acid is precisely determined at 394.381081 atomic mass units [4] [7]. Additional computed properties include a topological polar surface area of 37.30 square angstroms and twenty-three rotatable bonds, reflecting the compound's structural flexibility [50].
Property | Value | Reference |
---|---|---|
Physical State at Room Temperature | Solid | [9] [11] |
Melting Point (°C) | 45.5 - 50.9 | [9] [11] |
Color | White to colorless | [11] |
Solubility in Water | Practically insoluble | [34] [35] |
LogP (Partition Coefficient) | 9.23 - 12.47 | [35] [50] |
LogS (Solubility) | -5.164 | [34] |
Average Molecular Weight | 394.674 - 394.684 | [4] [7] |
Monoisotopic Mass | 394.381081 | [4] [7] |
The chemical reactivity of ximenic acid is primarily governed by the presence of its single double bond and carboxylic acid functional group [33] [42]. The double bond confers reactivity toward electrophilic addition reactions, particularly with halogens and other oxidizing agents [33] [42]. This reactivity is characteristic of unsaturated fatty acids but is moderated by the presence of only one double bond compared to polyunsaturated fatty acids.
Oxidative stability studies demonstrate that ximenic acid exhibits greater resistance to oxidation compared to polyunsaturated fatty acids [43] [44]. The monounsaturated nature provides a balance between functional reactivity and stability, as the single double bond reduces susceptibility to lipid peroxidation while maintaining some degree of chemical versatility [43] [44]. Research indicates that monounsaturated fatty acids like ximenic acid show enhanced oxidative stability in biological systems compared to their polyunsaturated counterparts.
Thermal stability assessments reveal that ximenic acid remains stable under typical processing and storage conditions [17]. Solution stability studies demonstrate no significant degradation over a six-hour period, with relative standard deviation values below 1.5 percent [17]. This stability profile makes ximenic acid suitable for various analytical and preparative procedures without significant decomposition concerns.
Metabolic reactivity studies indicate that ximenic acid undergoes biohydrogenation and oxidation reactions in biological systems [16]. Research has shown that the compound can be converted to oleic acid through biohydrogenation processes, suggesting active participation in fatty acid metabolism pathways [16]. Additionally, the compound demonstrates susceptibility to elongation reactions, potentially forming longer-chain derivatives under specific metabolic conditions.
Reactivity Aspect | Description | Mechanism/Comments | Reference |
---|---|---|---|
Oxidative Stability | More stable than polyunsaturated fatty acids | Single double bond reduces oxidation susceptibility | [43] [44] |
Double Bond Reactivity | Reactive towards halogens and oxidizing agents | Double bond can undergo addition reactions | [33] [42] |
Thermal Stability | Stable under typical processing conditions | Less prone to heat-induced degradation | [17] |
Solution Stability | No significant degradation up to 6 hours | RSD <1.5% over 6-hour period | [17] |
Biohydrogenation Susceptibility | Subject to biohydrogenation in vivo | Can be converted to oleic acid in tissues | [16] |
Metabolic Reactivity | Undergoes elongation and oxidation reactions | Metabolism involves both pathways | [16] |
Lipid Peroxidation Resistance | Higher resistance compared to PUFAs | Monounsaturation provides protection | [43] [44] |
Ximenic acid is classified as a very long-chain fatty acid based on its carbon chain length of twenty-six atoms, which exceeds the threshold of twenty-two carbons required for this classification [19] [20] [21]. Very long-chain fatty acids represent a distinct class of lipid molecules that exhibit unique biological properties and metabolic pathways compared to shorter-chain fatty acids [19] [20].
The biosynthesis of very long-chain fatty acids, including ximenic acid, occurs in the endoplasmic reticulum through specialized elongation enzymes [19] [23]. Unlike medium and long-chain fatty acids that undergo beta-oxidation in mitochondria, very long-chain fatty acids require peroxisomal metabolism due to their extended chain length [19] [20]. This metabolic distinction has important implications for cellular energy production and lipid homeostasis.
Very long-chain fatty acids with carbon chain lengths of twenty-six or greater are sometimes sub-classified as ultra long-chain fatty acids, though this terminology varies in the literature [20]. These compounds are found in specific tissues including skin, retina, meibomian glands, testis, and brain, where they serve specialized structural and functional roles [20] [23].
The concentration of very long-chain fatty acids in biological systems is typically much lower than that of conventional long-chain fatty acids [21]. In healthy tissues, very long-chain fatty acids comprise approximately one to five percent of total fatty acid content in myelin and erythrocyte membranes, with even lower concentrations in plasma and adrenal cortex [21].
Classification Category | Classification | Criteria/Definition | Reference |
---|---|---|---|
Chain Length Classification | Very Long-Chain Fatty Acid (VLCFA) | Chain length ≥22 carbons | [19] [20] [21] |
Saturation Classification | Monounsaturated Fatty Acid (MUFA) | Contains one double bond | [2] [3] [25] |
Omega Family | Omega-9 (n-9) | First double bond at 9th carbon from methyl end | [3] [26] [27] |
VLCFA Status | C26 VLCFA (≥22 carbons) | Carbon chain length of 26 atoms | [6] [19] [20] |
Essential Fatty Acid Status | Non-essential | Can be synthesized by the body | [26] [27] |
Lipid Class | Fatty Acyl | Lipids and lipid-like molecules | [6] |
Biochemical Classification | Very long-chain fatty acid | Aliphatic tail ≥22 carbons | [6] [19] |
Ximenic acid belongs to the omega-9 fatty acid family, characterized by the presence of the first double bond at the ninth carbon atom from the methyl end of the fatty acid chain [3] [26] [27]. This positional designation distinguishes omega-9 fatty acids from omega-3 and omega-6 families, which have their first double bonds at the third and sixth carbons, respectively [26] [27].
The omega-9 fatty acid family encompasses both monounsaturated and polyunsaturated fatty acids, with oleic acid being the most abundant and well-studied representative [25] [27]. Other notable members include erucic acid, nervonic acid, and gondoic acid, each differing in chain length and the number of double bonds [26] [27]. Ximenic acid represents one of the longer-chain members of this family with its twenty-six carbon structure.
Unlike omega-3 and omega-6 fatty acids, omega-9 fatty acids are classified as non-essential because they can be synthesized endogenously by the human body [26] [27]. This biosynthetic capability reduces the dietary requirement for omega-9 fatty acids compared to their essential counterparts [26] [27]. However, dietary consumption of omega-9 fatty acids can still provide beneficial health effects, particularly in cardiovascular health applications.
The omega-9 fatty acid family demonstrates important biological functions including cell membrane structure maintenance, inflammatory response modulation, and cardiovascular health support [25] [27]. Research indicates that omega-9 fatty acids can help reduce low-density lipoprotein cholesterol levels while supporting high-density lipoprotein cholesterol maintenance [25] [27]. The monounsaturated nature of many omega-9 fatty acids contributes to their stability and beneficial health profile compared to more highly unsaturated fatty acids.